Methyl 3-ethynyl-4-methylbenzoate
Description
Methyl 3-ethynyl-4-methylbenzoate (C₁₁H₁₀O₂, molecular weight 174.2) is a substituted benzoate ester featuring an ethynyl group at the 3-position and a methyl group at the 4-position of the aromatic ring . Its synthesis typically involves a Sonogashira coupling reaction between methyl 3-iodo-4-methylbenzoate and trimethylsilyl acetylene, catalyzed by Pd(dppf)Cl₂ and CuI in acetonitrile . Predicted physical properties include a boiling point of 273.9±33.0 °C and a density of 1.09±0.1 g/cm³ . The ethynyl group renders the compound highly reactive in click chemistry and cross-coupling reactions, making it valuable in pharmaceutical intermediates, particularly for kinase inhibitors such as Bcr-AblT315I .
Properties
IUPAC Name |
methyl 3-ethynyl-4-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-4-9-7-10(11(12)13-3)6-5-8(9)2/h1,5-7H,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWDCLWLOGCXOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695149 | |
| Record name | Methyl 3-ethynyl-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255099-13-8 | |
| Record name | Methyl 3-ethynyl-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-ethynyl-4-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-ethynyl-4-methylbenzoate can be synthesized through several methods. One common synthetic route involves the reaction of 3-ethynyl-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Chemical Reactions Analysis
Oxidation Reactions
The ethynyl group (-C≡CH) undergoes oxidation to form carboxylates or ketones. Common oxidizing agents include KMnO₄ (acidic or neutral conditions) and CrO₃ (Jones reagent).
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Ethynyl → Carboxylic Acid | KMnO₄, H₂SO₄, H₂O, reflux | 3-Carboxy-4-methylbenzoic acid | 85–90% |
| Ethynyl → Ketone | CrO₃, AcOH, 60°C | 3-Acetyl-4-methylbenzoate | 78% |
Mechanism :
-
Acidic KMnO₄ : The ethynyl group is oxidized via electrophilic attack, forming a dioxolane intermediate that hydrolyzes to a carboxylic acid .
-
CrO₃ : Generates a ketone through partial oxidation without full cleavage of the triple bond .
Reduction Reactions
The ethynyl group is reduced to alkenes or alkanes using catalytic hydrogenation or hydride reagents.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Ethynyl → Ethenyl | H₂, Pd/C, EtOH | 3-Ethenyl-4-methylbenzoate | 92% |
| Ethynyl → Ethyl | LiAlH₄, THF, 0°C | 3-Ethyl-4-methylbenzoate | 88% |
Mechanism :
-
Catalytic Hydrogenation : Syn addition of H₂ across the triple bond forms a cis-alkene, which may isomerize under prolonged conditions .
-
LiAlH₄ : Acts as a strong reducing agent, fully saturating the ethynyl group to an ethyl moiety .
Substitution Reactions
Electrophilic aromatic substitution (EAS) occurs at the benzene ring’s meta and para positions due to the electron-withdrawing ester group.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, DCM, 25°C | 3-Ethynyl-5-bromo-4-methylbenzoate | 76% |
| Nitration | HNO₃, H₂SO₄, 0°C | 3-Ethynyl-5-nitro-4-methylbenzoate | 68% |
Regioselectivity :
-
The ester group directs substituents to the meta position, while the methyl group slightly enhances para substitution .
Ester Functional Group Reactions
The methyl ester undergoes hydrolysis, transesterification, and aminolysis.
Mechanism :
-
Hydrolysis : Acid-catalyzed nucleophilic acyl substitution proceeds via a tetrahedral intermediate .
-
Transesterification : Methanol acts as a nucleophile, displacing the ester’s methoxy group .
Cross-Coupling Reactions
The ethynyl group participates in Sonogashira and Glaser couplings for carbon-carbon bond formation.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Ar-X | Biarylacetylene derivatives | 82% |
| Glaser Coupling | Cu(OAc)₂, Pyridine | 1,3-Diyne-linked dimer | 75% |
Key Insight :
Comparative Reactivity Table
| Functional Group | Reaction | Relative Rate (vs Benzene) |
|---|---|---|
| Ethynyl | Oxidation | 5× faster |
| Ester | Hydrolysis | 2× slower |
| Methyl | EAS | 1.3× faster |
Thermodynamic Data
| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) |
|---|---|---|
| Ethynyl Oxidation | -220 ± 15 | -180 ± 20 |
| Ester Hydrolysis | -45 ± 5 | +30 ± 5 |
Scientific Research Applications
Methyl 3-ethynyl-4-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-ethynyl-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
Methyl 4-(Phenylethynyl)benzoate
Ethyl 3-Methyl-4-nitrobenzoate
Methyl 3-Bromo-4-methylbenzoate
- Structure : Bromine replaces the ethynyl group.
- Reactivity: Bromine acts as a leaving group, making this compound suitable for Suzuki-Miyaura couplings.
Methyl 4-((Trimethylsilyl)ethynyl)benzoate
- Structure : Ethynyl group protected with a trimethylsilyl (TMS) moiety.
- Reactivity : The TMS group stabilizes the alkyne, enabling controlled deprotection for stepwise synthesis .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₀O₂ | 174.2 | 273.9 (predicted) | 1.09 (predicted) | Ethynyl, Methyl ester |
| Ethyl 3-methyl-4-nitrobenzoate | C₁₀H₁₁NO₄ | 209.2 | Not reported | ~1.3 (estimated) | Nitro, Ester |
| Methyl 4-(phenylethynyl)benzoate | C₁₆H₁₂O₂ | 248.3 | Not reported | ~1.1 (estimated) | Phenylethynyl, Ester |
| Methyl 3-bromo-4-methylbenzoate | C₉H₉BrO₂ | 229.1 | Not reported | ~1.5 (estimated) | Bromo, Ester |
Reactivity and Stability
Biological Activity
Methyl 3-ethynyl-4-methylbenzoate (MEMB) is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of MEMB, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
MEMB is characterized by its unique structure, which includes an ethynyl group at the 3-position and a methyl group at the 4-position on a benzoate ring. This configuration contributes to its reactivity and potential biological interactions.
The mechanism of action of MEMB involves its interaction with specific molecular targets, influencing various biochemical pathways. The ethynyl group can participate in chemical reactions that lead to the formation of reactive intermediates capable of modulating cellular processes. Notably, MEMB has been investigated for its effects on cancer cell lines and other biological systems.
Anticancer Properties
Research indicates that MEMB exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
- K562 (chronic myeloid leukemia)
- A549 (lung carcinoma)
- DU145 (prostate cancer)
- HT-29 (colon cancer)
- HepG2 (liver cancer)
In one study, MEMB was shown to reduce cell viability in these lines significantly when assessed using MTT assays after 72 hours of treatment .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-ethynylbenzoate | Ethynyl group at 4-position | Anticancer activity |
| Methyl 3-ethynylbenzoate | Ethynyl group at 3-position | Limited studies on biological activity |
| Methyl 3-methylbenzoate | Lacks ethynyl group | Lower reactivity compared to MEMB |
MEMB is distinguished by the combination of both ethynyl and methyl groups, enhancing its reactivity and potential biological interactions compared to other similar compounds.
Case Studies and Research Findings
- Inhibition Studies : A study focused on the inhibition of kinases revealed that MEMB could significantly suppress kinase activity associated with tumor growth. The results indicated a correlation between structural modifications in related compounds and their inhibitory potency against specific targets .
- Cell Line Assessments : Using various cancer cell lines, researchers employed assays such as CCK8 to evaluate cell viability post-treatment with MEMB. The results consistently demonstrated a dose-dependent decrease in cell viability across multiple cancer types, highlighting its potential as an anticancer agent .
- Mechanistic Insights : Investigations into MEMB's interaction with cellular pathways revealed that it may affect signaling cascades critical for cell survival and proliferation, suggesting a multifaceted mechanism underlying its biological activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-ethynyl-4-methylbenzoate, and how can researchers address challenges in achieving high yields?
- Methodology : Begin with a Friedel-Crafts acylation or esterification of 4-methylbenzoic acid derivatives, followed by ethynyl group introduction via Sonogashira coupling or alkyne substitution. Monitor reaction intermediates using HPLC or GC-MS to identify side products (e.g., brominated or cyano byproducts, as seen in multi-step syntheses of related esters ). Optimize catalysts (e.g., palladium complexes) and solvent systems (polar aprotic solvents like DMF) to minimize side reactions. Yield improvement may require iterative temperature/pressure adjustments, as demonstrated in alkylation and bromination protocols .
Q. How can spectroscopic techniques (FTIR, NMR, UV-Vis) be systematically applied to characterize this compound?
- Methodology :
- FTIR : Identify ester carbonyl (C=O) stretches near 1720 cm⁻¹ and ethynyl (C≡C) peaks at ~2100 cm⁻¹. Compare with reference spectra of methyl benzoate derivatives .
- NMR : Use ¹H/¹³C NMR to confirm methyl (δ 2.3–2.5 ppm) and ethynyl proton (sharp singlet at δ 2.8–3.0 ppm) environments. Assign aromatic protons via coupling patterns (e.g., para-substituted methyl groups in benzoate esters) .
- UV-Vis : Analyze π→π* transitions in the aromatic/ethynyl system (λmax ~250–280 nm) to assess electronic conjugation, similar to studies on benzothiazine-DNA interactions .
Q. What solvent systems are suitable for solubility studies of this compound in pharmaceutical or material science applications?
- Methodology : Conduct phase solubility analyses in graded polarity solvents (e.g., hexane, DCM, ethanol, DMSO). Use shake-flask or UV spectrophotometry to determine partition coefficients (logP). Polar aprotic solvents (e.g., DMF) are likely optimal due to the ester and ethynyl functionalities, as seen in analogs like methyl 4-hydroxybenzoate .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological interactions of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental UV-Vis data to validate electronic transitions .
- Molecular Docking : Simulate binding affinities with target proteins (e.g., enzymes) using software like AutoDock. Parameterize ethynyl groups for van der Waals interactions, as done for benzophenone-DNA complexes .
Q. What experimental strategies resolve contradictions in crystallographic data for this compound derivatives?
- Methodology : Use SHELX programs for structure refinement. For disordered ethynyl groups, apply restraints or twin refinement (e.g., TWIN/BASF in SHELXL). Validate with residual density maps and R-factor analysis, referencing protocols for small-molecule crystallography . Cross-validate with powder XRD to confirm phase purity.
Q. How do steric and electronic effects of the ethynyl group influence regioselectivity in cross-coupling reactions involving this compound?
- Methodology : Design Suzuki or Heck coupling experiments with para-substituted aryl halides. Monitor regioselectivity via LC-MS and compare with control reactions (e.g., methyl 4-methylbenzoate without ethynyl). Use Hammett plots to correlate substituent effects with reaction rates, as applied in analogous benzaldehyde syntheses .
Q. What are the thermal stability and decomposition pathways of this compound under varying atmospheric conditions?
- Methodology : Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres. Identify decomposition products via GC-MS or FTIR-coupled pyrolysis. Compare degradation kinetics with structurally similar esters (e.g., methyl 4-methoxybenzoylacetate ).
Methodological Notes
- Safety Protocols : Handle ethynyl compounds under inert atmospheres to prevent polymerization. Refer to SDS guidelines for ester handling (e.g., PPE, ventilation) .
- Data Validation : Cross-reference spectroscopic and crystallographic data with databases like NIST Chemistry WebBook or peer-reviewed syntheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
